N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(1-(1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic organic compound It features a unique structural framework that includes a 1H-1,2,3-triazole ring, a piperidine ring, and a benzo[d][1,3]dioxole moiety
Preparation Methods
Synthetic Routes
The synthesis of N-(1-(1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide generally involves multi-step organic reactions. A common synthetic route includes:
Formation of the 1H-1,2,3-triazole ring: : Through a Huisgen 1,3-dipolar cycloaddition reaction, an alkyne and an azide can be cyclized to form the 1H-1,2,3-triazole ring.
Piperidine Functionalization: : The 4-fluorophenyl group is introduced to piperidine through amide coupling reactions.
Attachment of the Benzo[d][1,3]dioxole moiety: : This part of the molecule can be introduced via an esterification reaction between benzo[d][1,3]dioxole-5-carboxylic acid and the triazole-containing intermediate.
Industrial Production Methods
In industrial settings, the synthesis is scaled up by optimizing reaction conditions, employing efficient catalysts, and using robust purification processes like crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Reduction: : This compound may be reduced, especially at the carbonyl groups, under appropriate conditions.
Substitution: : Substitution reactions can occur on the aromatic rings, particularly in the presence of strong electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing agents: : Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution reagents: : Halogenating agents like chlorine (Cl2), fluorine (F2), and bases like NaOH or KOH
Major Products
The primary products of these reactions depend on the specific functional groups involved and the conditions. For instance, oxidation may yield aldehydes, ketones, or carboxylic acids; reduction may lead to alcohols or amines; and substitution products can vary based on the attacking nucleophile or electrophile.
Scientific Research Applications
N-(1-(1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide has a range of scientific applications:
Chemistry: : Used as a ligand in coordination chemistry, contributing to the synthesis of metal complexes.
Biology: : Acts as a probe for studying biochemical pathways, especially those involving enzyme inhibition.
Medicine: : Investigated for potential therapeutic properties, particularly in targeting specific enzymes or receptors implicated in diseases.
Industry: : Utilized in the synthesis of advanced materials, including polymers and electronic materials, due to its rigid and complex structure.
Mechanism of Action
The mechanism of action of this compound often involves binding to specific molecular targets such as enzymes or receptors. For instance, the triazole ring may coordinate with metal ions or engage in hydrogen bonding, while the fluorophenyl group can participate in pi-stacking interactions. The benzo[d][1,3]dioxole moiety might contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbonyl derivatives
Piperidinyl benzo[d][1,3]dioxole analogs
Other triazole-based compounds
Uniqueness
N-(1-(1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide stands out due to its combination of the triazole ring, fluorophenyl group, and benzo[d][1,3]dioxole scaffold, which provides a unique blend of electronic, steric, and binding properties not commonly seen in other compounds. This uniqueness allows it to interact with biological targets in distinct ways, potentially leading to novel therapeutic applications.
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Properties
IUPAC Name |
N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O4/c23-15-2-4-17(5-3-15)28-12-18(25-26-28)22(30)27-9-7-16(8-10-27)24-21(29)14-1-6-19-20(11-14)32-13-31-19/h1-6,11-12,16H,7-10,13H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKTZCZNHLGQOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC3=C(C=C2)OCO3)C(=O)C4=CN(N=N4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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